molecular formula C10H11N3O3+2 B13761330 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium CAS No. 7467-38-1

2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium

Katalognummer: B13761330
CAS-Nummer: 7467-38-1
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: DPWHCPPJEXJQKL-UHFFFAOYSA-P
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with acetic anhydride to form benzoxazinone intermediates, which are then treated with ammonia to yield quinazolinone derivatives . Further nitration and methylation steps are employed to introduce the nitro and methyl groups at the desired positions on the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly employed to enhance reaction efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amino-substituted quinazolines, and various substituted quinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a therapeutic agent compared to other quinazoline derivatives .

Eigenschaften

CAS-Nummer

7467-38-1

Molekularformel

C10H11N3O3+2

Molekulargewicht

221.21 g/mol

IUPAC-Name

(2,3-dimethyl-5-nitroquinazolin-3-ium-4-yl)oxidanium

InChI

InChI=1S/C10H9N3O3/c1-6-11-7-4-3-5-8(13(15)16)9(7)10(14)12(6)2/h3-5H,1-2H3/p+2

InChI-Schlüssel

DPWHCPPJEXJQKL-UHFFFAOYSA-P

Kanonische SMILES

CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=[N+]1C)[OH2+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.